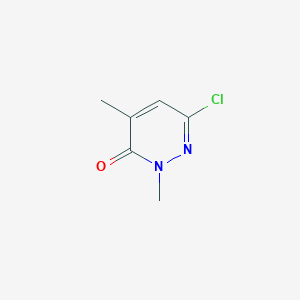

6-Chloro-2,4-dimethylpyridazin-3(2H)-one

Description

Significance of Pyridazinone Derivatives in Medicinal Chemistry and Organic Synthesis

Pyridazinone derivatives are recognized as "privileged scaffolds" in drug discovery due to their ability to interact with a wide array of biological targets. abovchem.com This has led to the development of compounds with a broad spectrum of pharmacological activities. nih.govnih.gov Extensive research has demonstrated their potential in several therapeutic areas, including:

Cardiovascular Diseases: Certain pyridazinone derivatives have been investigated for their cardiotonic, antihypertensive, and vasodilator properties.

Anti-inflammatory and Analgesic Effects: Many studies have focused on pyridazinone compounds as non-steroidal anti-inflammatory drugs (NSAIDs) with analgesic properties and potentially reduced ulcerogenic effects. nih.gov

Anticancer Activity: The pyridazinone nucleus is a key component in various molecules designed as anticancer agents. mdpi.com

Antimicrobial and Antiviral Properties: Researchers have also explored the efficacy of pyridazinone derivatives against various microbial and viral targets. nih.govachmem.com

Beyond medicinal applications, the pyridazinone ring serves as a valuable intermediate in organic synthesis. The reactivity of the scaffold allows for various chemical modifications, enabling the construction of more complex molecular architectures.

Historical Context of Pyridazin-3(2H)-one Investigations

The exploration of pyridazine (B1198779) chemistry dates back to the late 19th century, with the first synthesis of pyridazines reported by Emil Fischer in 1886. However, significant attention to the chemistry of pyridazin-3(2H)-ones and their derivatives has predominantly grown in more recent decades. researchgate.net The realization of their broad biological potential spurred intensive investigation into their synthesis and chemical reactivity. researchgate.net Early research focused on understanding the fundamental properties of the ring system, which paved the way for the subsequent discovery and development of pharmacologically active compounds. A simple method for synthesizing the core structure involves the reaction of appropriate γ-ketoacids with hydrazine (B178648) hydrate (B1144303). researchgate.net This foundational work has been expanded upon, leading to a vast library of substituted pyridazinone derivatives.

Overview of 6-Chloro-2,4-dimethylpyridazin-3(2H)-one within Pyridazinone Chemistry

Within the large family of pyridazinone compounds, this compound is a specific derivative identified by its distinct substitution pattern.

| Property | Value |

|---|---|

| CAS Number | 1114563-58-4 |

| Molecular Formula | C6H7ClN2O |

| Molecular Weight | 158.59 g/mol |

Currently, this compound is primarily categorized and supplied by chemical vendors as a building block or intermediate for use in research and synthesis. abovchem.com Detailed research findings, including extensive synthesis protocols, specific reaction mechanisms, and dedicated studies on its biological activity, are not widely available in peer-reviewed literature. Its utility is inferred from the general reactivity of the pyridazinone scaffold, where the chloro-substituent at the 6-position can serve as a reactive site for nucleophilic substitution, allowing for the introduction of various functional groups and the construction of more complex molecules.

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-2,4-dimethylpyridazin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O/c1-4-3-5(7)8-9(2)6(4)10/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOVMTTYMJWYEIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN(C1=O)C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Functionalization of 6 Chloro 2,4 Dimethylpyridazin 3 2h One Analogues

Electrophilic Substitution Reactions on the Pyridazinone Core

Electrophilic substitution on the pyridazinone ring is generally challenging due to the electron-deficient nature of the diazine core, which is further deactivated by the carbonyl group. The two adjacent nitrogen atoms withdraw electron density from the ring, making it less susceptible to attack by electrophiles. However, the presence of activating groups on the ring can facilitate such reactions. For instance, pyridazin-3(2H)-ones can act as novel electrophilic chlorinating agents for active methylene (B1212753)/methine compounds in the presence of Lewis or protonic acids. researchgate.net

While direct electrophilic substitution on the carbon atoms of the 6-Chloro-2,4-dimethylpyridazin-3(2H)-one core is not commonly reported, functionalization can be achieved through other means. For example, direct C-H functionalization strategies, such as arylation, carboxylation, and halogenation, have been developed for pyridazinone scaffolds, often utilizing a directing group to achieve ortho-selective diversification. rsc.org

Nucleophilic Aromatic Substitution Reactions on Halogenated Pyridazinones

Nucleophilic aromatic substitution (SNAr) is a cornerstone of pyridazinone chemistry, particularly for halogenated derivatives. wikipedia.orgmasterorganicchemistry.comlibretexts.orgyoutube.comchadsprep.com The chlorine atom at the 6-position of this compound is susceptible to displacement by a variety of nucleophiles. This reactivity is enhanced by the electron-withdrawing character of the pyridazinone ring system.

The SNAr mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of the leaving group. libretexts.org The rate of these reactions is influenced by the nature of the nucleophile, the solvent, and the presence of other substituents on the pyridazinone ring.

Common nucleophiles used in these reactions include amines, alkoxides, and thiolates, leading to the formation of a diverse range of substituted pyridazinones. For instance, the reaction of 6-chloropyridazin-3-amine with 1,3-dichloroacetone (B141476) initiates a sequence of reactions that includes nucleophilic substitution. mdpi.com

Cross-Coupling Reactions in Pyridazinone Synthesis (e.g., Suzuki, Stille, Kumada, Hiyama)

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied to the functionalization of pyridazinone systems.

The Suzuki-Miyaura coupling is a widely used method for the arylation and vinylation of 6-chloropyridazinone analogues. nih.govresearchgate.netresearchgate.netnih.govmdpi.com This reaction typically involves the coupling of the chloropyridazinone with a boronic acid or its ester in the presence of a palladium catalyst and a base. Microwave-assisted Suzuki-Miyaura cross-coupling has been shown to be a facile method for the synthesis of 6-aryl pyridazinones. nih.gov

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(OAc)2 | SPhos | K3PO4 | 1,4-Dioxane/H2O | 100 | 75-95 | nih.gov |

| Pd2(dba)3 | XPhos | K2CO3 | Toluene | 110 | 60-88 | nih.gov |

The Stille coupling provides an alternative route for the formation of C-C bonds by reacting an organotin compound with the halogenated pyridazinone in the presence of a palladium catalyst. organic-chemistry.orgnih.govwikipedia.org While effective, the toxicity of organotin reagents is a significant drawback.

The Kumada coupling utilizes a Grignard reagent as the organometallic partner and is catalyzed by nickel or palladium complexes. nih.govwikipedia.org This reaction is particularly useful for coupling with alkyl Grignard reagents.

Information on the Hiyama coupling , which employs organosilicon reagents, in the context of pyridazinone synthesis is less common in the literature compared to the other cross-coupling reactions mentioned.

Alkyl Halide Reactivity and Subsequent Transformations

Alkyl halides can be utilized in several ways in the synthesis and functionalization of pyridazinone derivatives. They can be used as electrophiles in N-alkylation reactions at the N-2 position of the pyridazinone ring. Furthermore, cross-electrophile couplings of aryl chlorides and alkyl halides have been developed, offering a method for C(sp²)-C(sp³) bond formation. researchgate.net

Negishi coupling conditions have been employed for the coupling of pyridazinone intermediates with various alkyl or aryl halides to synthesize 5-alkyl pyridazinones. nih.gov

Acylation and Amidation Reactions on Pyridazinone Derivatives

Acylation and amidation reactions are important for introducing carbonyl and amide functionalities into pyridazinone-containing molecules. These reactions can occur at different positions depending on the substrate and reaction conditions. For instance, N-acylation at the N-2 position of the pyridazinone ring is a common transformation.

Amide bond formation can also be achieved by coupling a carboxylic acid-functionalized pyridazinone with an amine, or vice versa, using standard peptide coupling reagents. Deoxyfluorinated amidation of carboxylic acids using 2-pyridinesulfonyl fluoride (B91410) represents a mild method for amide bond synthesis that could be applicable to pyridazinone carboxylic acid derivatives. rsc.org Rhodium-catalyzed C-H selective amination has also been reported for related heterocyclic systems. researchgate.net

Reduction and Oxidation Reactions of Pyridazinone Moieties

The pyridazinone ring and its substituents can undergo various reduction and oxidation reactions. For example, the reduction of a nitro group on a pyridazinone derivative can be achieved using standard reducing agents like Sn/HCl, which is a key step in the synthesis of some substituted pyridazinones. researchgate.netresearchgate.netdntb.gov.ua

Derivatization at Nitrogen and Carbon Centers of the Pyridazinone Ring

The pyridazinone ring offers multiple sites for derivatization at both nitrogen and carbon atoms.

Derivatization at Nitrogen: The N-2 position of the pyridazin-3(2H)-one ring is a common site for functionalization. Alkylation, arylation, and acylation reactions can be readily performed at this position. For example, reaction with alkyl halides in the presence of a base leads to N-alkylated products.

Derivatization at Carbon: The carbon atoms of the pyridazinone ring can be functionalized through various methods. As discussed previously, the C-6 position is readily substituted via nucleophilic aromatic substitution and cross-coupling reactions. C-H functionalization strategies have also emerged as a powerful tool for the direct introduction of substituents at other carbon positions, often guided by a directing group to ensure regioselectivity. rsc.org The methyl group at the C-4 position could potentially be functionalized through radical reactions or after deprotonation with a strong base.

Structure Activity Relationship Sar Studies of Pyridazinone Derivatives in Bioactive Compound Design

Methodological Approaches in Pyridazinone SAR Elucidation

The elucidation of structure-activity relationships in pyridazinone derivatives employs a variety of computational and experimental techniques. These methodologies aim to identify the key structural features responsible for the biological activity of these compounds.

One primary approach is the development of Quantitative Structure-Activity Relationship (QSAR) models. QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For instance, QSAR analyses have been performed on pyridazinone derivatives to understand their activity as acetylcholinesterase inhibitors. researchgate.net

Pharmacophore modeling is another key technique. A pharmacophore model defines the essential three-dimensional arrangement of functional groups that a molecule must possess to bind to a specific biological target. For pyridazinone-based inhibitors of the enzyme Sortase A (SrtA), pharmacophore models have identified the importance of two hydrophobic regions and three hydrogen-bond acceptors for strong interaction with the enzyme's active site. researchgate.net

Furthermore, molecular docking studies are frequently used to visualize and analyze the binding interactions between pyridazinone derivatives and their target proteins at an atomic level. These studies help to explain the observed SAR data by revealing how different substituents on the pyridazinone ring interact with specific amino acid residues in the target's binding pocket. researchgate.net Classification models based on atom pair descriptors and physicochemical parameters have also been developed to gain better insight into the relationship between the chemical structures and their anti-inflammatory activity. nih.govmdpi.com

Impact of Substituents on Pyridazinone Bioactivity Profiles

The type and position of substituents on the pyridazinone ring dramatically influence the compound's biological activity. SAR studies have systematically explored these effects across various therapeutic targets. sarpublication.com

For example, in the development of monoamine oxidase B (MAO-B) inhibitors, the substitution pattern on the pyridazinone scaffold is critical for both potency and selectivity. nih.gov Studies on a series of 2-substituted-3(2H)-pyridazinone derivatives revealed that the nature of the substituent at the R1 and R2 positions significantly alters inhibitory activity. nih.gov

Key findings from these studies include:

Effect of Halogens: The introduction of a chloro group at the para position of the R2 phenyl ring generally increases MAO-B inhibitory potency. For instance, compound TR16 (R1 = -CF3, R2 = p-Cl) was found to be the most potent inhibitor in one series, with an IC50 value of 0.17 µM. nih.gov This is a significant increase in activity compared to the unsubstituted parent compound.

Influence of R1 Substituent: Derivatives with an -OCH3 group at the R1 position (TR1-6 series) generally showed higher MAO-B inhibitory activity than those with a -CF3 group at the same position (TR7-13 series). nih.gov

Positional Isomerism: The position of a substituent can be as important as its chemical nature. For MAO-B inhibitors containing a (2-fluorophenyl) piperazine (B1678402) moiety, a bromo substitution at the meta position resulted in a more potent inhibitor than a bromo substitution at the para position. researchgate.net

| Compound | R1 Substituent | R2 Substituent (on Phenyl Ring) | MAO-B IC50 (µM) | Selectivity Index (SI) for MAO-B |

|---|---|---|---|---|

| TR1 | -OCH3 | -H (Unsubstituted) | >40 | - |

| TR2 | -OCH3 | p-Cl | 0.27 | >235.29 |

| TR14 | -CF3 | -H (Unsubstituted) | >40 | - |

| TR15 | -CF3 | p-F | 0.43 | >93.02 |

| TR16 | -CF3 | p-Cl | 0.17 | 84.96 |

Conformational Analysis and Bioactivity Correlation in Pyridazinone Systems

The three-dimensional conformation of a pyridazinone derivative is a critical determinant of its ability to bind to a biological target. Conformational analysis, often performed using computational methods, explores the energetically favorable spatial arrangements of the molecule.

Molecular docking studies have provided significant insights into the conformational requirements for the activity of pyridazinone derivatives. For example, the binding mode of potent and selective MAO-B inhibitors like TR2 and TR16 has been investigated. These studies revealed that the compounds adopt a specific conformation within the active site of the MAO-B enzyme, allowing for key interactions. nih.gov The pyridazinone core and its substituents position themselves to form hydrogen bonds and hydrophobic interactions with residues in the enzyme's substrate cavity, which is essential for their inhibitory effect.

Computational Chemistry and Molecular Modeling in Pyridazinone Research

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and predicting the reactivity of pyridazinone molecules. mdpi.comresearchgate.net These methods provide detailed information about electron distribution, molecular orbitals, and electrostatic potential, which are key determinants of a molecule's behavior in chemical reactions.

Key parameters derived from DFT studies on pyridazinone derivatives include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy gap between HOMO and LUMO (ΔE) indicates the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. mdpi.com

Molecular Electrostatic Potential (MEP): MEP maps visualize the electrostatic potential on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. mdpi.comresearchgate.net For pyridazinone structures, the oxygen atom of the carbonyl group typically represents the most negative region, making it a likely site for electrophilic attack. researchgate.net

Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study intramolecular interactions, such as charge transfer and hyperconjugation, which contribute to the molecule's stability. mdpi.comnih.gov

DFT calculations have been successfully employed to study the geometry and vibrational frequencies of various pyridazinone derivatives, showing good agreement with experimental data from techniques like X-ray crystallography. researchgate.net These computational investigations are vital for understanding the fundamental physicochemical properties that govern the biological actions of compounds within the pyridazinone class. mdpi.com

| Parameter | Significance | Typical Findings in Pyridazinone Research |

|---|---|---|

| HOMO-LUMO Energy Gap (ΔE) | Indicates chemical reactivity and stability. mdpi.com | A low energy gap suggests higher chemical reactivity. mdpi.com |

| Molecular Electrostatic Potential (MEP) | Identifies sites for electrophilic and nucleophilic attack. researchgate.net | The carbonyl oxygen is often the most electronegative site, prone to electrophilic attack. researchgate.net |

| Electrophilicity Index (ω) | Measures the molecule's ability to accept electrons. mdpi.com | Helps in predicting the potential biological activity of new derivatives. mdpi.com |

| NBO Analysis | Reveals intramolecular charge transfer and stabilizing interactions. mdpi.com | Identifies key hyperconjugative interactions that contribute to molecular stability. mdpi.com |

Molecular Docking and Ligand-Receptor Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. wjarr.com This method is extensively used in pyridazinone research to understand how these compounds interact with biological targets such as enzymes and receptors, providing insights into their mechanism of action. mdpi.comeurekaselect.com

The process involves placing the ligand (e.g., a pyridazinone derivative) into the binding site of a target protein and calculating the binding affinity, often expressed as a binding energy score. wjarr.comnih.gov A lower, more negative binding energy indicates a more stable and favorable interaction. mdpi.com

Key findings from molecular docking studies on pyridazinone derivatives include:

Identification of Key Interactions: Docking simulations reveal crucial interactions, such as hydrogen bonds and hydrophobic interactions, between the pyridazinone molecule and amino acid residues in the active site of the target protein. nih.govnih.gov The pyridazinone core itself is often essential for establishing these primary interactions. nih.gov

Target Prediction and Validation: Docking can be used to screen pyridazinone derivatives against various known protein targets to identify potential biological activities. For instance, pyridazinones have been docked into the active sites of targets like phosphodiesterase 3A (PDE3A), cyclooxygenase (COX) enzymes, and various bacterial proteins to explore their potential as antiplatelet, anti-inflammatory, and antibacterial agents, respectively. mdpi.commdpi.comnih.gov

Structure-Activity Relationship (SAR) Rationalization: By comparing the docking poses and binding scores of different derivatives, researchers can rationalize observed SAR data. For example, the presence or absence of certain substituents on the pyridazinone ring can be correlated with changes in binding affinity and biological activity. nih.gov

These in silico studies are invaluable for guiding the synthesis of new derivatives with improved affinity and selectivity for their intended biological targets. eurekaselect.comamazonaws.com

| Pyridazinone Derivative Class | Protein Target | Predicted Activity | Key Interactions Observed |

|---|---|---|---|

| Bi-cyclic heteroaromatic pyridazinones | Phosphodiesterase 3A (PDE3A) nih.govnih.gov | Antiplatelet nih.govnih.gov | Hydrogen bonds with catalytic amino acids; π-stacking with Phenylalanine residues. nih.gov |

| N-acylhydrazone derivatives of pyrrolo[3,4-d]pyridazinone | COX-1/COX-2 mdpi.com | Anti-inflammatory mdpi.com | Formation of stable complexes indicated by negative binding affinities. mdpi.com |

| Various novel pyridazinone derivatives | Bacterial proteins (e.g., from S. aureus) mdpi.com | Antibacterial mdpi.com | Binding affinity compared with standard antibiotics. mdpi.com |

| Dihydropyridazin-3(2H)-one derivatives | Human cytosolic branched chain aminotransferase researchgate.net | Anticonvulsant researchgate.net | Hydrogen bond interactions within the protein active site. researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. sysrevpharm.org In pyridazinone research, QSAR models are developed to predict the activity of new, unsynthesized derivatives, thereby prioritizing the most promising candidates for synthesis and testing. nih.gov This approach saves significant time and resources in the drug discovery process. sysrevpharm.org

The development of a QSAR model involves several key steps:

Data Set Preparation: A series of pyridazinone compounds with experimentally determined biological activities (e.g., IC₅₀ values) is collected. This set is typically divided into a training set for model development and a test set for external validation. nih.gov

Descriptor Calculation: Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated for each compound. These can include steric, electronic, hydrophobic, and topological descriptors.

Model Generation: Statistical techniques, such as Multiple Linear Regression (MLR) or more advanced machine learning methods, are used to build a model that correlates the descriptors with the biological activity. sysrevpharm.orgnih.gov

Model Validation: The predictive power of the model is rigorously assessed using internal (e.g., cross-validation) and external validation methods. nih.govnih.gov A robust QSAR model should have high correlation coefficients (R²) and predictive correlation coefficients (Q²). nih.govnih.gov

QSAR studies on pyridazinone and related heterocyclic inhibitors have revealed that fields such as steric hindrance and hydrophobicity are often key determinants of their inhibitory activities. nih.gov The resulting models can provide valuable insights into the structural features required for high activity, guiding the design of more potent compounds. researchgate.net

| Statistical Parameter | Description | Value Indicating a Good Model |

|---|---|---|

| R² (Coefficient of Determination) | Measures the goodness-of-fit of the model for the training set. | Close to 1.0 nih.gov |

| Q² (Cross-validated R²) | Measures the internal predictive ability of the model. | Greater than 0.5 unc.edu |

| R²_pred (External R²) | Measures the predictive ability of the model on an external test set. | Greater than 0.6 frontiersin.org |

| RMSE (Root Mean Square Error) | Represents the standard deviation of the prediction errors. | As low as possible mdpi.com |

Molecular Dynamics Simulations in Pyridazinone Systems

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.gov In the context of pyridazinone research, MD simulations provide dynamic insights into how these ligands interact with their biological targets, complementing the static picture provided by molecular docking. mdpi.com

MD simulations can be used to:

Assess Complex Stability: By simulating the ligand-receptor complex over a period of nanoseconds, researchers can assess its stability. The root-mean-square deviation (RMSD) of the ligand and protein atoms is monitored to see if the binding pose predicted by docking is maintained over time. frontiersin.org

Analyze Conformational Changes: Both ligands and proteins are flexible. MD simulations can reveal conformational changes that occur upon ligand binding, which may be crucial for biological function. grafiati.com This is particularly important for understanding induced-fit effects where the receptor changes shape to accommodate the ligand.

Refine Binding Poses: MD simulations can be used to refine the initial binding poses obtained from docking, potentially leading to a more accurate representation of the ligand-receptor interaction.

Calculate Binding Free Energies: Advanced MD-based methods like MM-PBSA and MM-GBSA can be used to calculate the binding free energy of a ligand to its receptor, providing a more accurate estimation of binding affinity than docking scores alone. nih.gov

For example, MD simulations have been applied to investigate the interaction of pyridazinone derivatives with proteins, confirming the stability of the docked complexes and providing a deeper understanding of the dynamic nature of the interactions at the molecular level. mdpi.com

| Application | Purpose | Key Metrics/Outputs |

|---|---|---|

| Binding Pose Stability | To verify if the ligand remains in the active site in a stable conformation. | Root-Mean-Square Deviation (RMSD) plots. |

| Conformational Analysis | To study the flexibility of the ligand and protein upon binding. grafiati.com | Analysis of dihedral angles, protein secondary structure changes. |

| Binding Free Energy Calculation | To obtain a more accurate estimate of binding affinity. nih.gov | MM-PBSA/MM-GBSA energy values. |

| Interaction Analysis | To study the dynamics of specific interactions (e.g., hydrogen bonds) over time. | Hydrogen bond occupancy plots. |

Future Research Directions and Challenges in 6 Chloro 2,4 Dimethylpyridazin 3 2h One Chemistry

Development of Novel and Sustainable Synthetic Methodologies

A significant challenge in the advancement of 6-Chloro-2,4-dimethylpyridazin-3(2H)-one chemistry is the development of efficient, scalable, and environmentally benign synthetic routes. While classical methods for pyridazinone synthesis exist, future research must focus on modern, sustainable approaches.

Key Future Research Directions:

Microwave-Assisted Synthesis: Exploring microwave irradiation to accelerate reaction times, improve yields, and reduce energy consumption compared to conventional heating methods. This technique has been successfully applied to other heterocyclic systems, offering a promising avenue for the rapid synthesis of a library of this compound derivatives. mdpi.com

Flow Chemistry: Implementing continuous flow reactors for the synthesis could enhance safety, improve reproducibility, and allow for easier scalability. This is particularly relevant for potentially hazardous reactions or for the large-scale production required for extensive biological screening.

Green Solvents and Catalysts: A major challenge is to replace hazardous solvents and reagents with greener alternatives. Future methodologies should investigate the use of water, ionic liquids, or deep eutectic solvents. Furthermore, the development of reusable, non-toxic catalysts, such as heterogeneous catalysts or biocatalysts, would significantly improve the sustainability of the synthesis.

Challenges:

Achieving high regioselectivity and stereoselectivity in complex multi-step syntheses.

Developing cost-effective and scalable green chemistry protocols that are competitive with traditional methods.

Ensuring the stability of the pyridazinone core under various sustainable reaction conditions.

Exploration of Undiscovered Biological Activities and Therapeutic Potential

The pyridazinone scaffold is associated with a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and cardiovascular effects. mdpi.commdpi.com However, the specific biological profile of this compound remains largely uncharacterized. A primary future direction is the comprehensive screening of this compound and its derivatives to uncover novel therapeutic applications.

Potential Therapeutic Areas for Exploration:

| Therapeutic Area | Rationale for Investigation |

| Oncology | Pyridazinone derivatives have shown cytotoxic activities against various cancer cell lines. nih.govnih.gov The specific substitution pattern of this compound could offer novel interactions with anticancer targets like kinases or PARP-1. nih.gov |

| Neurodegenerative Diseases | Certain pyridazinone derivatives act as selective monoamine oxidase B (MAO-B) inhibitors, a target relevant to Parkinson's disease. nih.gov Investigating this potential could open new avenues for neuroprotective agents. |

| Inflammatory Diseases | The NLRP3 inflammasome is a key target in inflammatory diseases, and recently, pyridazine (B1198779) derivatives have been identified as potent inhibitors. nih.gov Screening this compound against this and other inflammatory pathways (e.g., COX/LOX) is a logical next step. |

| Infectious Diseases | The emergence of multidrug-resistant microbes necessitates the discovery of new antimicrobial agents. Pyridazinones have demonstrated antibacterial and antifungal properties, making this a critical area for investigation. mdpi.comresearchgate.net |

| Cardiovascular Disorders | Historically, pyridazinones have been developed as cardiotonic, antihypertensive, and antiplatelet agents, often through the inhibition of phosphodiesterases (PDEs). mdpi.comnih.gov |

Challenges:

The need for high-throughput screening platforms to efficiently evaluate the compound against a wide range of biological targets.

Poor aqueous solubility can hamper biological testing and limit bioavailability, a known issue with some heterocyclic compounds. mdpi.com

Identifying the specific molecular targets and mechanisms of action for any observed biological activity.

Rational Design of New Pyridazinone-Based Agents with Enhanced Selectivity

Once a promising biological activity is identified, the next critical step is the rational design of new analogues with improved potency and selectivity. The core structure of this compound provides multiple sites for chemical modification to fine-tune its pharmacological properties.

Strategies for Rational Design:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the substituents on the pyridazinone ring is essential. Key modifications could include:

Replacing the chloro group at the C6 position with other halogens, aryl groups, or amino groups to modulate electronic properties and target interactions.

Varying the alkyl groups at the N2 and C4 positions to probe steric and hydrophobic requirements of the binding site.

Molecular Hybridization: Combining the this compound scaffold with other known pharmacophores can lead to hybrid molecules with dual or enhanced activity. nih.gov For instance, linking it to a chalcone (B49325) or a triazole moiety could yield compounds with potent anticancer effects. nih.govnih.gov

Bioisosteric Replacement: Replacing functional groups with bioisosteres to improve metabolic stability, reduce toxicity, or enhance binding affinity without significantly altering the chemical structure.

Challenges:

Achieving enhanced selectivity for the desired biological target over off-target isoforms to minimize side effects. For example, designing selective inhibitors for a specific kinase or PDE isoform is a common challenge in drug development. nih.gov

Maintaining a balance between potency, selectivity, and favorable drug-like properties (e.g., solubility, permeability, metabolic stability).

Synthesizing complex analogues can be challenging and resource-intensive.

Integration of Advanced Computational Techniques for Drug Discovery and Optimization

Advanced computational tools are indispensable for modern drug discovery and can significantly accelerate the optimization of lead compounds like this compound.

Key Computational Approaches:

Molecular Docking: To predict the binding modes of this compound and its derivatives within the active site of a biological target. This can guide the rational design of new analogues with improved binding affinity. mdpi.com

Quantum Mechanics (QM) Methods (e.g., DFT): To calculate electronic properties, such as molecular electrostatic potential (MEP) and frontier molecular orbitals (FMO), which help in understanding the compound's reactivity and interaction capabilities. mdpi.commdpi.com

Molecular Dynamics (MD) Simulations: To study the dynamic behavior of the ligand-receptor complex over time, providing insights into the stability of binding interactions.

In Silico ADMET Prediction: To computationally estimate the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed analogues early in the discovery process. This helps in prioritizing compounds with better pharmacokinetic profiles and lower toxicity risks. nih.gov

Challenges:

The accuracy of computational predictions is highly dependent on the quality of the target protein structure and the scoring functions used in the software.

Predicting off-target effects and toxicity computationally remains a significant challenge.

The computational cost can be high for more rigorous methods like QM/MM and extensive MD simulations.

Q & A

Q. Optimization Parameters :

Basic: What purification strategies are recommended to isolate this compound with high purity?

Answer:

- Column Chromatography : Use silica gel with ethyl acetate/hexane (3:7 ratio) to separate polar impurities .

- Recrystallization : Ethanol or acetonitrile as solvents yield crystals with >95% purity .

- TLC Monitoring : Rf = 0.4 (hexane:ethyl acetate 1:1) confirms compound retention .

Basic: Which spectroscopic and crystallographic techniques validate the structure of this compound?

Answer:

- NMR :

- X-ray Crystallography : Monoclinic crystal system (space group P2₁/c) with bond lengths confirming pyridazinone core .

Advanced: How can computational modeling elucidate reaction mechanisms involving this compound?

Answer:

- DFT Calculations : Optimize transition states for chlorination or methylation steps using Gaussian09 at B3LYP/6-31G(d) level .

- COMSOL Multiphysics : Simulate heat/mass transfer in scaled-up reactions to predict side-product formation .

- MOE Software : Dock the compound into enzyme active sites (e.g., kinases) to study binding interactions .

Advanced: How to resolve contradictions between experimental and theoretical data (e.g., spectral vs. computational results)?

Answer:

- Cross-Validation : Compare experimental IR carbonyl stretches (1700–1750 cm⁻¹) with DFT-predicted vibrational frequencies .

- Isotopic Labeling : Use ¹³C-labeled precursors to confirm reaction pathways via NMR tracking .

- Dynamic NMR : Resolve rotational barriers in substituents (e.g., methyl groups) under variable temperatures .

Advanced: What factorial design approaches optimize multi-variable synthesis conditions?

Answer:

- 2³ Factorial Design : Test temperature (80°C vs. 100°C), catalyst concentration (0.1M vs. 0.2M), and solvent polarity (ethanol vs. DMF) .

- Response Surface Methodology (RSM) : Maximize yield (%) while minimizing impurity levels using Central Composite Design .

Tables for Advanced Methodologies:

Q. Table 1: Factorial Design Variables for Synthesis Optimization

| Factor | Low Level (-1) | High Level (+1) |

|---|---|---|

| Temp. | 80°C | 100°C |

| Catalyst | 0.1M HCl | 0.2M HCl |

| Solvent | Ethanol | DMF |

Q. Table 2: Key Crystallographic Data

| Parameter | Value |

|---|---|

| Space Group | P2₁/c |

| Bond Length (C-Cl) | 1.73 Å |

| Torsion Angle (N-CH₃) | 12.5° |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.